molecular formula C19H23FN4O2S B2359011 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049375-40-7

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2359011
CAS No.: 1049375-40-7
M. Wt: 390.48
InChI Key: ILXHCJPSFXJHKU-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form the corresponding piperazine derivative.

    Oxalamide Formation: The piperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

    Thiophen-2-ylmethyl Substitution: Finally, the thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The oxalamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H31FN4O4C_{27}H_{31}FN_4O_4, with a molecular weight of 494.6 g/mol. Its structure features a piperazine ring, which is known for its biological activity, particularly in drug development.

Property Value
Molecular FormulaC27H31FN4O4
Molecular Weight494.6 g/mol
CAS Number877633-02-8

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of piperazine have been shown to inhibit the replication of viruses such as Chikungunya virus (CHIKV) by interfering with viral entry or replication processes .

Cytotoxicity and Selectivity

Research has demonstrated that modifications in the piperazine structure can lead to varying levels of cytotoxicity against cancer cell lines. For example, certain analogs displayed IC50 values that indicate moderate to significant cytotoxic effects on human breast cancer cells, suggesting potential applications in oncology .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound has been reported to interact with enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. This interaction could potentially modulate metabolic pathways involved in energy production and storage.
  • Transporter Interaction : Studies suggest that the compound inhibits nucleoside transporters (ENT1 and ENT2), which are critical for cellular uptake of nucleosides, thereby affecting nucleotide availability for DNA synthesis.
  • Cellular Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation, as indicated by increased caspase activity in treated cell lines .

Case Study 1: Antiviral Activity against CHIKV

In a study investigating the antiviral properties of piperazine derivatives, it was found that specific structural modifications enhanced selectivity and potency against CHIKV. The selectivity index (SI) was notably high for certain compounds, indicating a favorable therapeutic profile .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A series of oxalamide compounds were synthesized and screened for their cytotoxic effects on estrogen receptor-positive breast cancer cells. The most promising candidate exhibited an IC50 value of 18 μM, highlighting the potential for these compounds in cancer therapy .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c20-16-5-1-2-6-17(16)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-15-4-3-13-27-15/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXHCJPSFXJHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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